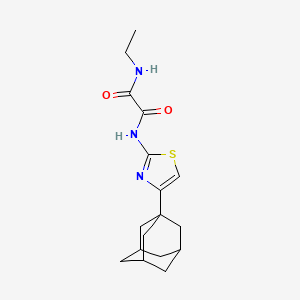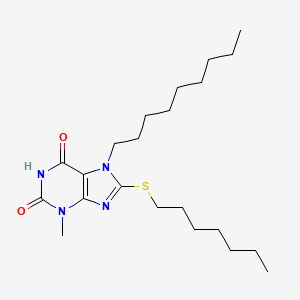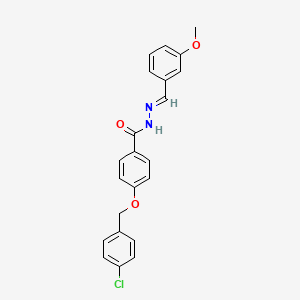
Piperazine, 1-(3,4-dimethoxyphenethyl)-4-(m-tolyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piperazine, 1-(3,4-dimethoxyphenethyl)-4-(m-tolyl)-: is a synthetic organic compound belonging to the piperazine class. Piperazines are known for their diverse pharmacological properties and are often used in medicinal chemistry for the development of various therapeutic agents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-(3,4-dimethoxyphenethyl)-4-(m-tolyl)- typically involves the reaction of 1-(3,4-dimethoxyphenethyl)piperazine with m-tolyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, ensuring high yield and purity. The use of automated reactors and stringent quality control measures would be essential to maintain consistency in production.
化学反応の分析
Types of Reactions
Piperazine, 1-(3,4-dimethoxyphenethyl)-4-(m-tolyl)-: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce amines.
科学的研究の応用
Piperazine, 1-(3,4-dimethoxyphenethyl)-4-(m-tolyl)-:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiparasitic properties.
Medicine: Explored for its potential therapeutic effects, such as in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Piperazine, 1-(3,4-dimethoxyphenethyl)-4-(m-tolyl)- would depend on its specific biological target. Generally, piperazine derivatives can interact with various receptors and enzymes in the body, modulating their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
類似化合物との比較
Similar Compounds
- Piperazine, 1-(3,4-dimethoxyphenethyl)-4-phenyl-
- Piperazine, 1-(3,4-dimethoxyphenethyl)-4-(p-tolyl)-
- Piperazine, 1-(3,4-dimethoxyphenethyl)-4-(o-tolyl)-
Uniqueness
Piperazine, 1-(3,4-dimethoxyphenethyl)-4-(m-tolyl)-: is unique due to the specific substitution pattern on the piperazine ring, which can influence its pharmacological properties and reactivity. The presence of the 3,4-dimethoxyphenethyl and m-tolyl groups may confer distinct biological activities compared to other piperazine derivatives.
特性
| 1243-53-4 | |
分子式 |
C21H28N2O2 |
分子量 |
340.5 g/mol |
IUPAC名 |
1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(3-methylphenyl)piperazine |
InChI |
InChI=1S/C21H28N2O2/c1-17-5-4-6-19(15-17)23-13-11-22(12-14-23)10-9-18-7-8-20(24-2)21(16-18)25-3/h4-8,15-16H,9-14H2,1-3H3 |
InChIキー |
LIUJZMKSXPPCOK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)CCC3=CC(=C(C=C3)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-{[(E)-(2-ethoxyphenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B11999241.png)





![1H-Benzimidazole, 2-[5-chloro-2-[(3,4-dichlorophenyl)methoxy]phenyl]-](/img/structure/B11999271.png)
![N'-[(E)-2-Furylmethylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11999284.png)


![(2E)-2-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}hydrazinecarboxamide](/img/structure/B11999310.png)
![N-(3,4-Dimethoxybenzyl)-N'-(1-{3-[1-({[(3,4-dimethoxybenzyl)amino]carbonyl}amino)-1-methylethyl]phenyl}-1-methylethyl)urea](/img/structure/B11999317.png)
